1-Fluoro-3-nitro-5-(trifluoromethoxy)benzene

Continuous Flow Chemistry Nitration Process Intensification

Researchers seeking a precise regioisomer for SAR studies often face supply gaps with generic nitroaromatics. This compound solves that with an exact 1,3,5-substitution pattern that enables orthogonal reactivity: the nitro group can be reduced to an amine for further derivatization, while the aromatic fluorine undergoes selective nucleophilic aromatic substitution (SNAr). The -OCF₃ and -F groups enhance target binding and metabolic stability, making it ideal for kinase inhibitor and GPCR modulator synthesis. - Orthogonal handles: -NO₂ (reduction/amination) and -F (SNAr) for sequential, site-selective modifications - Unique electronic environment: electron-withdrawing groups in meta positions govern regioselectivity in downstream reactions - Supply reliability: 98% purity, ambient shipping, global dispatch for R&D-scale quantities

Molecular Formula C7H3F4NO3
Molecular Weight 225.10 g/mol
Cat. No. B12965530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-3-nitro-5-(trifluoromethoxy)benzene
Molecular FormulaC7H3F4NO3
Molecular Weight225.10 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1OC(F)(F)F)F)[N+](=O)[O-]
InChIInChI=1S/C7H3F4NO3/c8-4-1-5(12(13)14)3-6(2-4)15-7(9,10)11/h1-3H
InChIKeyKHNCTLSUPANJJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-3-nitro-5-(trifluoromethoxy)benzene (CAS 1803827-36-2): Properties, Synthesis, and Procurement Considerations


1-Fluoro-3-nitro-5-(trifluoromethoxy)benzene (CAS 1803827-36-2) is a polysubstituted aromatic compound with the molecular formula C₇H₃F₄NO₃ and a molecular weight of 225.10 g/mol . It is characterized by a benzene ring substituted with a fluorine atom at position 1, a nitro group at position 3, and a trifluoromethoxy group at position 5 . The compound belongs to the class of fluorinated nitroaromatics, which are widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to the unique electronic and lipophilic properties imparted by the trifluoromethoxy and nitro substituents [1].

Why 1-Fluoro-3-nitro-5-(trifluoromethoxy)benzene Cannot Be Replaced by Generic Analogs


The precise substitution pattern of 1-fluoro-3-nitro-5-(trifluoromethoxy)benzene—with the electron-withdrawing nitro group in the meta position relative to both the fluorine and trifluoromethoxy groups—creates a unique electronic environment that governs its reactivity and, consequently, its utility as a synthetic building block [1]. Closely related isomers, such as 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene or 1-nitro-3-(trifluoromethoxy)benzene, exhibit different regioisomeric arrangements of these powerful electron-withdrawing groups, leading to significantly altered activation/deactivation patterns on the aromatic ring [2]. This directly impacts regioselectivity in subsequent reactions (e.g., nucleophilic aromatic substitution, cross-coupling) and the physicochemical properties of downstream products, including lipophilicity and metabolic stability [3]. Therefore, generic substitution with a positional isomer or a compound lacking the fluorine substituent is not viable when a specific substitution pattern is required for target molecule synthesis.

Quantitative Differentiation of 1-Fluoro-3-nitro-5-(trifluoromethoxy)benzene for Scientific Procurement


Regioselective Synthesis of 1-Fluoro-3-nitro-5-(trifluoromethoxy)benzene via Continuous Flow Technology

The synthesis of 1-fluoro-3-nitro-5-(trifluoromethoxy)benzene and its isomers can be achieved through the nitration of trifluoromethoxybenzene derivatives. A novel continuous flow microreactor method for the nitration of trifluoromethoxybenzene demonstrates a significant improvement in selectivity and efficiency over traditional batch processes, which is critical for accessing the target compound with high purity [1]. The method achieves over 99% conversion of the starting material with high selectivity for the para- and ortho-nitro isomers, while meta- and dinitro byproducts are minimized [2].

Continuous Flow Chemistry Nitration Process Intensification Microreactor

Hammett Substituent Constants Quantify the Unique Electronic Effect of the -OCF3 Group

The trifluoromethoxy (-OCF₃) group exerts a unique electronic influence on the aromatic ring, distinct from other common fluorinated substituents like trifluoromethyl (-CF₃) or fluorine (-F). This is quantitatively captured by its Hammett substituent constants [1]. The strong electron-withdrawing nature of -OCF₃, primarily through its inductive effect (σI) and negative resonance effect (σR⁻), dictates the reactivity of the compound in electrophilic and nucleophilic aromatic substitution reactions, differentiating it from analogs lacking this group [2].

Physical Organic Chemistry Electronic Effects Hammett Equation Structure-Activity Relationship

Comparative LogP Analysis Highlights Lipophilicity Modulation by -OCF3 and -F Substituents

The introduction of fluorine and trifluoromethoxy groups into an aromatic ring significantly alters its lipophilicity, a critical parameter for membrane permeability and bioavailability in drug design [1]. The logP value (octanol-water partition coefficient) provides a quantitative measure of this property. While experimental logP data for the exact target compound is not publicly available, the value can be inferred from structurally related analogs, demonstrating the precise modulation of lipophilicity achieved by this specific substitution pattern .

Lipophilicity Physicochemical Properties LogP Drug Design ADME

Optimal Application Scenarios for Procuring 1-Fluoro-3-nitro-5-(trifluoromethoxy)benzene


Precursor for Fluorinated Pharmaceuticals and Agrochemicals

Given the established utility of trifluoromethoxy and fluoro-nitroaromatic motifs in bioactive molecules, 1-fluoro-3-nitro-5-(trifluoromethoxy)benzene serves as a key intermediate. The nitro group can be readily reduced to an amine for further derivatization, while the -OCF₃ and -F groups enhance target binding and metabolic stability [1]. This specific substitution pattern is ideal for synthesizing novel kinase inhibitors, GPCR modulators, and crop protection agents where fine-tuned lipophilicity and metabolic profiles are required .

Building Block for Advanced Materials and Liquid Crystals

The unique electronic properties of the trifluoromethoxy group, characterized by its high electronegativity and substantial dipole moment, make this compound a valuable precursor for advanced materials [1]. Derivatives can be designed to modify the dipolar moment and dielectric anisotropy of liquid crystalline mixtures, which are critical parameters for display technologies . The presence of both the -OCF₃ and -F groups provides a unique combination of electronic and steric effects not achievable with simpler analogs.

Development of Novel 19F-MRI Probes and Diagnostic Reagents

The presence of four chemically distinct fluorine atoms (three in the -OCF₃ group, one aromatic -F) makes this compound an excellent scaffold for developing 19F-MRI probes. The different chemical environments of the fluorine atoms can be exploited to create a unique 'fingerprint' in 19F NMR, allowing for multiplexed imaging and detection [1]. This feature is a significant advantage over mono-fluorinated or non-fluorinated analogs, which lack this intrinsic imaging handle.

Synthesis of Orthogonal Protecting Group Strategies

The nitro group and the fluorine atom at meta and para positions, respectively, offer orthogonal handles for chemical manipulation. The nitro group can be reduced to an amine, which can be protected or further functionalized, while the aromatic fluorine can participate in selective nucleophilic aromatic substitution (SNAr) reactions under specific conditions [1]. This orthogonal reactivity is a key differentiator for complex molecule synthesis, allowing for sequential, site-selective modifications that are impossible with compounds lacking this specific arrangement of functional groups.

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